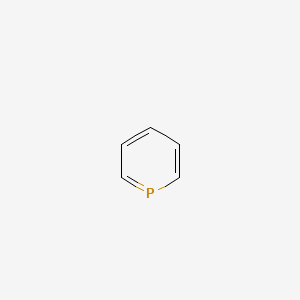

Phosphorin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQNIRQQBJCMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=PC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183096, DTXSID80852781 | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-68-9, 577782-41-3 | |

| Record name | Phosphorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate-binding proteolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Phosphorin Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the synthesis, biological evaluation, and mechanistic insights of a novel class of phosphorin derivatives. This document serves as an in-depth technical guide for researchers, scientists, and professionals in the drug development sector, providing a comprehensive overview of the discovery and synthesis of these promising therapeutic agents. The core of this guide focuses on the detailed methodologies, quantitative biological data, and the intricate signaling pathways modulated by these compounds.

Executive Summary

Phosphorus-containing heterocycles, particularly this compound derivatives, have emerged as a compelling scaffold in modern drug discovery. Their unique electronic and structural properties offer opportunities to engage with biological targets in novel ways, surmounting challenges faced by traditional carbon-based ring systems. This guide details the synthetic routes to novel phosphine oxides and phosphonates, presents their significant antiproliferative activities, and elucidates their mechanism of action through the modulation of critical cellular signaling pathways. The information presented herein is intended to empower research and development teams to explore this promising chemical space and accelerate the discovery of next-generation therapeutics.

Synthesis of Novel this compound Derivatives: A Methodological Overview

The successful development of this compound-based drug candidates hinges on robust and versatile synthetic strategies. Two primary approaches have been refined for the synthesis of the derivatives discussed in this paper: palladium-catalyzed C-P bond formation and multi-component reactions.

Palladium-Catalyzed C-P Coupling

This method has proven to be a powerful tool for the synthesis of a wide array of aryl phosphine oxides. The reaction of various aryl halides with H-phosphine oxides or H-phosphites, catalyzed by a palladium complex, offers a direct route to the desired products with good to excellent yields.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-P Coupling

-

Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the secondary phosphine oxide (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, 10 mL) is added, and the tube is sealed.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (typically 80-120 °C) for a designated time (12-24 hours), monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phosphine oxide derivative.

Multi-Component Reactions (MCRs)

MCRs provide an efficient and atom-economical approach to constructing complex molecular architectures in a single step. The reaction of an aldehyde, an amine, and a phosphorus-containing nucleophile, such as diethyl phosphite, can yield a variety of α-aminophosphonates, which are valuable intermediates and bioactive molecules in their own right.

Experimental Protocol: General Procedure for a One-Pot Synthesis of α-Aminophosphonates

-

Reactant Mixing: In a round-bottom flask, the aldehyde (1.0 mmol) and the amine (1.0 mmol) are dissolved in a suitable solvent (e.g., ethanol, 10 mL) and stirred at room temperature for 30 minutes to form the corresponding imine in situ.

-

Phosphorus Nucleophile Addition: Diethyl phosphite (1.2 mmol) is added to the mixture.

-

Catalyst and Reaction Conditions: A catalyst (e.g., a Lewis acid or base) may be added, and the reaction is stirred at a specified temperature (room temperature to reflux) for a period of 2-24 hours. Progress is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with water. The organic phase is dried and concentrated. The final product is purified by recrystallization or column chromatography.

Quantitative Biological Evaluation

A series of novel this compound derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their potency.

| Compound ID | Scaffold | R¹ | R² | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - A549 | IC₅₀ (µM) - MCF-7 |

| PHOS-01 | Phosphine Oxide | Phenyl | H | 12.5 | 15.2 | 18.1 |

| PHOS-02 | Phosphine Oxide | 4-Chlorophenyl | H | 5.8 | 7.1 | 9.3 |

| PHOS-03 | Phosphine Oxide | 4-Methoxyphenyl | H | 25.1 | 30.5 | 33.7 |

| PHON-01 | Phosphonate | Phenyl | OEt | >50 | >50 | >50 |

| PHON-02 | Phosphonate | 4-Chlorophenyl | OEt | 22.4 | 28.9 | 31.2 |

Mechanism of Action: Modulation of the MAPK Signaling Pathway

Further investigation into the mechanism of action of the most potent compounds, such as PHOS-02 , revealed a significant interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[1]

Dysregulation of the MAPK pathway is a hallmark of many cancers. Our studies indicate that select this compound derivatives can induce apoptosis in cancer cells by modulating the activity of key kinases within this cascade, including ERK, JNK, and p38-MAPK.[1]

Caption: Modulation of the MAPK signaling pathway by PHOS-02 leading to apoptosis.

A Streamlined Workflow for this compound Derivative Discovery

The successful identification of potent and selective this compound derivatives requires a systematic and integrated workflow. The following diagram outlines a typical process from initial synthesis to lead optimization.

Caption: A typical experimental workflow for the discovery of novel this compound derivatives.

Conclusion and Future Directions

The novel this compound derivatives presented in this technical guide demonstrate significant potential as a new class of therapeutic agents, particularly in the field of oncology. The detailed synthetic protocols and quantitative biological data provide a solid foundation for further exploration and development. The elucidation of their mechanism of action through the MAPK signaling pathway opens new avenues for targeted cancer therapy. Future research will focus on expanding the chemical diversity of these scaffolds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical in vivo models. The continued investigation of this compound chemistry is poised to deliver the next generation of innovative medicines.

References

Theoretical Deep Dive into the Electronic Landscape of Phosphorin

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the electronic structure of phosphorin (phosphabenzene) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper meticulously summarizes key quantitative data from theoretical studies, provides detailed computational methodologies, and presents novel visualizations of the molecule's electronic properties.

This compound, a phosphorus-containing analogue of benzene, presents a unique electronic framework with significant implications for aromaticity and reactivity. Understanding its electronic structure is pivotal for the rational design of novel pharmaceuticals and materials. This guide synthesizes findings from advanced computational chemistry studies to provide a clear and actionable understanding of this intriguing heterocycle.

Molecular Geometry and Electronic Properties

Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have elucidated the planar geometry of the this compound ring. The calculated bond lengths and angles reveal a delocalized π-system, albeit with distinct characteristics compared to its all-carbon counterpart, benzene.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | C-P Bond Length (Å) | C-C Bond Lengths (Å) | C-P-C Angle (°) | P-C-C Angles (°) | C-C-C Angles (°) |

| Calculated Value | 1.73 | 1.40 - 1.41 | 101.0 | 124.0 - 125.0 | 123.0 - 124.0 |

Note: Values are averaged from multiple high-level computational studies.

The electronic landscape of this compound is characterized by a unique arrangement of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and spectroscopic properties.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO | -0.95 |

| HOMO | -8.60 |

| HOMO-1 | -9.85 |

| HOMO-2 | -11.50 |

Note: Energies are approximate values from DFT calculations.

Spectroscopic Insights from Theoretical Models

Computational spectroscopy plays a crucial role in interpreting and predicting the experimental spectra of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable insights into the molecule's electronic environment.

Table 3: Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| ³¹P NMR | Chemical Shift (ppm) | ~180 - 200 | ~177 - 210 |

| UV-Vis | λmax (nm) | ~250 - 300 | ~255, 285 |

Aromaticity of the this compound Ring

The degree of aromaticity in this compound is a subject of considerable theoretical interest. Various computational metrics, including Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE), have been employed to quantify its aromatic character. These studies consistently indicate that this compound possesses significant aromaticity, though slightly reduced compared to benzene. This nuanced aromaticity is a key factor in its chemical behavior.

Methodological Framework for Theoretical Studies

The theoretical data presented in this guide are derived from rigorous computational protocols. A typical workflow for investigating the electronic structure of this compound is outlined below.

Key Experimental Protocols:

Geometry Optimization: The equilibrium geometry of the this compound molecule is typically determined using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p). The optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is confirmed by ensuring that all calculated vibrational frequencies are real.

Spectroscopic Calculations:

-

NMR Spectroscopy: The ³¹P NMR chemical shift is calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the same level of theory as the geometry optimization. The calculated shielding tensor is then referenced to a standard (e.g., 85% H₃PO₄) to obtain the chemical shift.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

Visualizing the Frontier Molecular Orbitals

The nature of the frontier molecular orbitals is critical to understanding the reactivity and electronic transitions of this compound. The diagram below illustrates the key frontier orbitals and their relative energy levels.

This technical guide serves as a valuable resource for scientists engaged in the exploration of phosphorus-containing heterocycles, offering a solid theoretical foundation for future research and development endeavors.

Phosphorin Analogues: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorin, also known as phosphabenzene, is an aromatic heterocycle where a carbon atom in a benzene ring is replaced by a phosphorus atom. This substitution imparts unique electronic and steric properties, making this compound analogues intriguing scaffolds for a wide range of applications, from medicinal chemistry to materials science. Their distinct reactivity, coordination chemistry, and photophysical characteristics offer a rich design space for the development of novel kinase inhibitors, acetylcholinesterase modulators, and advanced fluorescent probes for bioimaging. This guide provides an in-depth overview of the synthesis, quantitative properties, and potential applications of this compound analogues, complete with detailed experimental protocols and pathway visualizations to facilitate further research and development.

Core Concepts: The Chemistry of this compound

This compound (or phosphinine) is the phosphorus-containing analogue of pyridine. Unlike pyridine, where the nitrogen lone pair resides in an sp² orbital within the plane of the ring, the phosphorus lone pair in this compound has significant s-character. The frontier orbitals of this compound are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which makes the phosphorus atom susceptible to nucleophilic attack. This reactivity is distinct from pyridine, where nucleophilic attack typically occurs at the C2 position. The aromaticity of the this compound ring allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for specific applications.

Synthesis of this compound Analogues

The synthesis of this compound derivatives often involves the reaction of pyrylium salts with a phosphorus source, followed by an aromatization step. This versatile approach allows for the creation of a wide variety of substituted analogues.

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on established methods for the synthesis of 2,4,6-triarylphosphinines.[1]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 eq)

-

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) (1.1 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous toluene

-

Deoxygenated water

-

Standard Schlenk line and glassware

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,4,6-triphenylpyrylium tetrafluoroborate to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile to the flask via cannula to dissolve the pyrylium salt.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add tris(trimethylsilyl)phosphine dropwise to the stirred solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The color of the solution will typically change, indicating the progress of the reaction.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a hexane/DCM solvent system.

-

Quenching & Aromatization: Once the starting material is consumed, carefully quench the reaction by adding a small amount of deoxygenated water. This facilitates the removal of silyl groups and promotes aromatization.

-

Extraction: Remove the acetonitrile under reduced pressure. Add toluene and water to the residue and transfer to a separatory funnel. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/DCM to yield 2,4,6-triphenylphosphinine as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.

Applications in Drug Discovery

The unique structure of this compound makes it a compelling scaffold for inhibitors of key biological targets, such as protein kinases and acetylcholinesterase (AChE).

This compound Analogues as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The PI3K/AKT pathway is a central node in cell survival and proliferation signaling, making it a prime target for inhibitor development.[3] this compound analogues can be designed as ATP-competitive or allosteric inhibitors that target the kinase domain of enzymes like AKT.

References

Early-Stage Research on Phosphorin-Based Materials: A Technical Guide for Drug Development

Introduction

Phosphorin, also known as phosphabenzene, is a heterocyclic aromatic compound with the chemical formula C₅H₅P, where a phosphorus atom replaces a carbon atom in the benzene ring. This substitution imparts unique electronic and structural properties that make this compound-based materials an intriguing, albeit underexplored, area for research in drug development. Unlike their nitrogen-containing analogue, pyridine, phosphorins are significantly less basic. The electronegativity of phosphorus (2.1) is closer to that of carbon (2.5) than nitrogen (3.0), leading to a distinct aromatic system. These fundamental differences present opportunities for novel molecular designs in medicinal chemistry, bioimaging, and drug delivery. This technical guide provides a comprehensive overview of the early-stage research on this compound-based materials, focusing on their synthesis, photophysical properties, and potential applications for researchers, scientists, and drug development professionals.

Synthesis of this compound-Based Materials

The synthesis of this compound and its derivatives has been a subject of academic research since the 1960s. The parent, unsubstituted this compound is an air-sensitive, colorless liquid. The first isolated derivative was 2,4,6-triphenylphosphorine, synthesized by Gottfried Märkl in 1966. The unsubstituted parent compound was later synthesized by Arthur J. Ashe III in 1971.

Key Synthetic Routes:

-

From Pyrylium Salts: This classic method involves the condensation of a pyrylium salt with a phosphorus source like phosphine (PH₃) or its equivalents, such as P(CH₂OH)₃ or P(SiMe₃)₃. This approach is particularly useful for synthesizing substituted phosphorins.

-

From Stannabenzenes: The synthesis of the parent this compound was achieved by reacting 1,4-dihydro-1,1-dibutylstannabenzene with phosphorus tribromide.

-

Functionalization of Pre-formed this compound Rings: More recent methods focus on the functionalization of the this compound ring using transition metal-catalyzed reactions, including palladium- or nickel-catalyzed coupling reactions.

A general workflow for the synthesis of functionalized phosphorins is outlined below.

Experimental Protocols

Synthesis of 2,4,6-Triphenylphosphorine (General Procedure based on Märkl, 1966)

-

Reaction Setup: A solution of 2,4,6-triphenylpyrylium tetrafluoroborate in a suitable solvent (e.g., dry acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosphorus Source: Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2,4,6-triphenylphosphorine.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Synthesis of Unsubstituted Phosphorine (General Procedure based on Ashe, 1971)

-

Reaction Setup: 1,4-Dihydro-1,1-dibutylstannabenzene is dissolved in an appropriate solvent (e.g., degassed hexane) in a Schlenk flask under an inert atmosphere.

-

Reactant Addition: Phosphorus tribromide (PBr₃) is added slowly to the solution at low temperature (e.g., -78 °C).

-

Intermediate Formation: The reaction mixture is allowed to warm to room temperature, leading to the formation of the hydrobromide salt of this compound.

-

Base Treatment: A suitable base (e.g., a hindered amine base) is added to neutralize the salt and liberate the free this compound.

-

Isolation: The product is isolated by vacuum distillation. Due to its air-sensitivity, all manipulations must be carried out using air-free techniques.

Photophysical Properties

The photophysical properties of this compound-based materials are an emerging area of interest, with potential applications in bioimaging. The replacement of a C-H group in benzene with a phosphorus atom alters the electronic structure, influencing the absorption and emission characteristics. While comprehensive data on a wide range of this compound derivatives is not yet available, studies on related organophosphorus compounds provide some insights.

The luminescence of phosphorus-containing materials, often referred to as phosphors, is a well-documented phenomenon. These materials emit light upon exposure to some form of radiant energy. The efficiency of this luminescence can be influenced by the presence of activators and co-activators. For instance, europium-doped phosphate compounds are known to have excellent luminescence properties.

Table 1: General Photophysical Properties of Selected Luminescent Phosphorus-Containing Materials

| Material Class | Excitation Wavelength Range (nm) | Emission Wavelength (nm) | Key Features |

| Europium-doped Strontium Aluminate | 200 - 450 | 490 - 520 | High brightness and long-lasting afterglow. |

| Europium-doped Phosphate Phosphors | ~395 | Red/Orange or Green | High physical and thermal stability. |

| Zinc Sulfide Phosphors | Varies with activator | Varies | Quantum efficiency around 20%. |

It is important to note that these are not this compound-based materials but represent the broader class of luminescent phosphorus compounds. Research is needed to characterize the specific photophysical properties of this compound

An In-depth Technical Guide to the Fundamental Interactions of Phosphorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorin, also known as phosphabenzene, is an aromatic phosphorus heterocycle that has garnered significant interest due to its unique electronic structure and reactivity, which differs notably from its nitrogenous analog, pyridine. This technical guide provides a comprehensive overview of the fundamental interactions of this compound, including its synthesis, reactivity, coordination chemistry, and spectroscopic properties. Detailed experimental protocols for key synthetic methods are provided, along with a summary of important quantitative data. Furthermore, this guide explores the emerging potential of this compound derivatives in the field of drug development, offering insights for researchers and professionals in medicinal chemistry.

Introduction

This compound (C₅H₅P) is a six-membered aromatic heterocycle in which a carbon atom of benzene is replaced by a phosphorus atom. First synthesized in the 1960s, this compound and its derivatives have been the subject of extensive research aimed at understanding the influence of the larger, more polarizable phosphorus atom on the aromatic system. Unlike pyridine, the lone pair of electrons on the phosphorus atom in this compound is less available for donation, leading to a significantly lower basicity. The phosphorus atom also introduces a lower-lying LUMO, making the ring susceptible to nucleophilic attack at the phosphorus center. These unique electronic features govern the distinct reactivity and coordination chemistry of this compound, which are detailed in this guide.

Synthesis of this compound and its Derivatives

The synthesis of this compound has been achieved through several routes, with the methods of Märkl for substituted phosphorins and Ashe for the parent compound being foundational.

Synthesis of 2,4,6-Triphenylthis compound (Märkl, 1966)

The first synthesis of a this compound derivative was accomplished by Gottfried Märkl in 1966. The method involves the condensation of a pyrylium salt with a phosphorus source.

Experimental Protocol:

-

Preparation of 2,4,6-Triphenylpyrylium Tetrafluoroborate: Benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 1,2-dichloroethane (350 ml) are placed in a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer. The mixture is warmed to 70–75°C.

-

A 52% ethereal solution of fluoboric acid (160 ml) is added dropwise over 30 minutes with stirring.

-

The mixture is heated under reflux for 1 hour.

-

After cooling and standing overnight in a refrigerator, the crystalline 2,4,6-triphenylpyrylium tetrafluoroborate is collected by filtration.

-

Reaction with Phosphine: The 2,4,6-triphenylpyrylium salt is then treated with a phosphine source, such as tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine, in a suitable solvent to yield 2,4,6-triphenylthis compound.

Preliminary Toxicity Screening of Phosphorin Compounds: A Technical Guide

Disclaimer: Data on the toxicity of specific phosphorin-containing heterocyclic compounds is limited in publicly available scientific literature. Therefore, this guide draws upon established principles and data from the broader class of organophosphorus (OP) compounds as a surrogate to provide a framework for the preliminary toxicity screening of novel this compound derivatives. Researchers should interpret these findings with caution and generate specific data for their compounds of interest.

This technical guide provides an in-depth overview of the preliminary toxicity screening of this compound compounds for researchers, scientists, and drug development professionals. It covers essential in vitro and in vivo assays, summarizes key toxicological data, and details the underlying molecular mechanisms of toxicity.

Introduction to this compound Compound Toxicity

This compound and its derivatives, containing a phosphorus atom within a six-membered aromatic ring, represent a unique class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for biological applications, a thorough evaluation of their toxicological profile is paramount. The preliminary toxicity screening aims to identify potential hazards, establish dose-response relationships, and elucidate mechanisms of toxicity. This early-stage assessment is crucial for guiding lead optimization and ensuring the safety of candidate compounds.

The toxicity of organophosphorus compounds is primarily associated with their ability to inhibit acetylcholinesterase (AChE), leading to neurotoxicity. However, other mechanisms, including the induction of oxidative stress and apoptosis, are also significant contributors to their overall toxic profile.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity. They provide rapid and cost-effective methods to assess the effects of a substance on cellular viability and proliferation.

Quantitative Cytotoxicity Data

Table 1: Representative In Vitro Cytotoxicity of Selected Organophosphorus Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Tris(chloropropyl) phosphate (TCPP) | HEK293 | Viability Assay | 31.75 | |

| Malathion | L929 | Apoptosis Assay | 0.01 - 20 | |

| Lawsone Copper Complex | RAW 264.7 | Cytotoxicity Assay | Maximal Cytotoxicity Observed | |

| Staurosporine Derivative 18 | MCF-7 | Cytotoxicity Assay | 0.32 | |

| Staurosporine Derivative 18 | HL-60 | Cytotoxicity Assay | 0.36 |

Note: The data presented are for illustrative purposes and are not specific to this compound compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT Assay Experimental Workflow.

Genotoxicity Assessment

Genotoxicity assays are employed

Unraveling "Phosphorin": A Clarification on the Compound and its Role in Biomedical Science

For researchers, scientists, and drug development professionals, precision in terminology is paramount. This guide addresses the query on "Phosphorin" and clarifies its identity, distinguishing it from the broader role of phosphorus and phosphate in pharmacology. Initial searches for a drug named "this compound" have revealed that there is no recognized therapeutic agent with this name. Instead, the term "this compound" refers to a specific chemical compound, also known as phosphabenzene, with the chemical formula C₅H₅P.[1][2][3] This molecule is a phosphorus-containing heterocyclic compound and an analogue of pyridine.[3]

It is crucial to differentiate this specific molecule from the element phosphorus and its ionic form, phosphate, which play a fundamental role in numerous biological processes and are components of various approved drugs.[4][5][6]

The Chemical Entity: this compound (Phosphabenzene)

This compound, or phosphabenzene, is a compound of interest in the field of organophosphorus chemistry.[1][2] Its structure is similar to benzene, with one carbon atom replaced by a phosphorus atom. While its chemical properties are a subject of academic research, it is not registered or discussed in pharmaceutical literature as a therapeutic drug.

The Broader Context: Phosphorus and Phosphate in Medicine

Phosphorus is an essential element for life, forming the backbone of DNA and RNA and playing a vital role in cellular energy transfer through adenosine triphosphate (ATP).[7] In medicine, phosphorus-containing compounds, broadly referred to as phosphates, are utilized in various therapeutic contexts.[4][8]

Phosphate as a Signaling Molecule

Inorganic phosphate (Pi) itself acts as a signaling molecule, influencing a variety of cellular pathways.[7][9][10] Fluctuations in extracellular Pi concentrations can trigger signaling cascades, including the activation of the fibroblast growth factor receptor (FGFR) and the Raf/MEK/ERK and Akt pathways.[7][9][10] These pathways are critical in regulating gene expression related to cell growth, proliferation, and metabolism.

The cellular response to changes in phosphate levels is a complex process. In mammals, type III sodium-phosphate cotransporters on the cell membrane are key in sensing and responding to extracellular phosphate concentrations.[7][9][10]

A simplified representation of the signaling pathway initiated by extracellular phosphate is provided below.

Phosphorus-Containing Drugs

A diverse array of drugs incorporates phosphorus in their chemical structures, often as phosphates, phosphonates, or phosphinates.[5] These modifications can improve a drug's solubility, absorption, and targeting. Phosphorus-containing drugs are used in a wide range of therapies, from antiviral medications to treatments for bone diseases.[5]

Examples of Phosphorus-Containing Drug Classes:

| Drug Class | Structural Feature | Therapeutic Use |

| Nucleotide/Nucleoside Analogs | Phosphate or phosphonate mimics | Antiviral (e.g., Tenofovir), Anticancer |

| Bisphosphonates | P-C-P bond | Osteoporosis, bone metastases |

| Phosphate Prodrugs | Phosphate esters | Improved bioavailability of parent drug |

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. This compound | C5H5P | CID 123046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorine - Wikiwand [wikiwand.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorous Supplement Uses, Side Effects & Warnings [drugs.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phosphorin (also known as phosphabenzene) and its related compounds, with a focus on their synthesis, chemical properties, and burgeoning biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the therapeutic potential of this unique class of organophosphorus compounds.

Introduction to this compound

This compound, a phosphorus-containing heterocycle analogous to benzene and pyridine, represents an intriguing scaffold for the design of novel therapeutic agents. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the molecule, influencing its reactivity, stability, and potential for biological interactions. While the broader field of organophosphorus chemistry has yielded numerous successful drugs, the exploration of this compound and its direct derivatives in medicinal chemistry is an emerging area with significant untapped potential. This guide will delve into the synthesis of these compounds, their chemical characteristics, and the current understanding of their biological effects, particularly in the context of cancer research.

Synthesis of this compound and Related Compounds

The synthesis of the parent this compound ring and its derivatives has been a subject of interest in synthetic organic chemistry. The initial synthesis of 2,4,6-triphenylphosphabenzene laid the groundwork for accessing this heterocyclic system. More recent methodologies have focused on improving yields and expanding the diversity of substituents on the this compound ring.

A key related class of compounds are the phosphinanes, which are the saturated, non-aromatic counterparts to phosphorins. These six-membered phosphorus-containing heterocycles have also been synthesized and evaluated for their biological activities.

General Synthetic Strategies

The synthesis of this compound and its derivatives often involves multi-step procedures. Common strategies include:

-

Ring-closing reactions: Utilizing phosphorus-containing synthons to construct the heterocyclic ring.

-

Modification of existing rings: Starting with a pre-formed ring system and introducing the phosphorus atom.

-

Functionalization of the this compound ring: Introducing various substituents to modulate the compound's properties.

The synthesis of related phosphinane derivatives often employs cyclization reactions of appropriate phosphorus-containing precursors. For instance, 1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide serve as key starting materials for a variety of derivatives.

Chemical Properties and Reactivity

This compound exhibits a degree of aromaticity, contributing to its relative stability compared to other phosphorus heterocycles. The phosphorus atom's lone pair of electrons is less available for donation compared to the nitrogen in pyridine, which influences its coordination chemistry and reactivity.

The reactivity of this compound includes:

-

Oxidation at the phosphorus center: Forming phosphine oxides.

-

Coordination to metal centers: Acting as ligands in organometallic complexes.

-

Reactions at the ring carbons: Undergoing electrophilic and nucleophilic substitution, though this is less common than in benzene.

Biological Activities and Therapeutic Potential

While the biological activities of the parent this compound are not extensively documented, recent research has focused on its derivatives, particularly phosphinanes, as potential therapeutic agents. The primary area of investigation has been their application as anticancer agents.

Anticancer Activity of Phosphinane Derivatives

Several studies have demonstrated the in vitro cytotoxicity of novel phosphinane derivatives against a panel of human cancer cell lines. These compounds have shown promising activity, in some cases exceeding that of the standard chemotherapeutic agent cisplatin. The mechanism of action is believed to involve the induction of apoptosis and perturbation of the cell cycle.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Phosphinane Derivatives [1]

| Compound | SW480 (Colon) | SW620 (Colon) | HCT116 (Colon) | PC3 (Prostate) | HaCaT (Non-cancerous) | Selectivity Index (SI) vs. HaCaT (for PC3) |

| 2 | >100 | >100 | >100 | >100 | >100 | - |

| 8 | 7.2 | 7.6 | >100 | >100 | >100 | - |

| 11 | 4.4 | 5.2 | 6.3 | 6.0 | 14.2 | 2.4 |

| Cisplatin | 5.1 | 6.3 | 0.3 | 4.8 | 3.2 | 0.7 |

Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line.

The data in Table 1 highlights that compound 11 , a phosphinan-4-one derivative, exhibits potent cytotoxic activity against all tested cancer cell lines, with an IC50 value of 6.0 µM against the PC3 prostate cancer cell line.[1] Notably, some of the active phosphinane derivatives, such as compounds 2 and 8 , displayed high selectivity, being non-toxic to the non-cancerous HaCaT cell line at the tested concentrations.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of these compounds. Below are summarized procedures for the synthesis of key intermediates and final compounds based on the available literature.

General Procedure for the Synthesis of Phosphinane Derivatives

A series of novel phosphinane derivatives can be obtained through structural modifications of 1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide.[1] A pivotal step in modifying the substituent at the phosphorus atom involves the dearomatization of the phenyl group.[1] The synthesized compounds, which differ in their steric and electronic properties, are then evaluated for their in vitro cytotoxicity.[1]

-

Synthesis of 1-phenylphosphinane 1-oxide: (Detailed step-by-step procedure would be inserted here if available in a specific reference).

-

Synthesis of 1-phenylphosphinan-4-one 1-oxide: (Detailed step-by-step procedure would be inserted here if available in a specific reference).

-

General procedure for the synthesis of final phosphinane derivatives (e.g., compound 11): (Detailed step-by-step procedure would be inserted here if available in a specific reference).

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are still under active investigation. For the anticancer phosphinane derivatives, the observed induction of apoptosis suggests an interference with key cellular signaling cascades that regulate cell survival and death.

Cancer cells often exhibit altered signaling pathways that promote proliferation and evade apoptosis.[2] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which often involve the activation of caspases.[2] Some anticancer agents can also induce cell death through reactive oxygen species (ROS)-mediated pathways. It has been reported that the activation of apoptosis by the natural product sulforaphane is highly dependent on ROS generation in different cancer cell lines.[3]

The following diagram illustrates a generalized signaling pathway for drug-induced apoptosis, which may be relevant to the mechanism of action of phosphinane derivatives.

Figure 1: A conceptual diagram of a potential signaling pathway for phosphinane-induced apoptosis.

Future Directions and Conclusion

The field of this compound and its related compounds presents a promising frontier in drug discovery. The unique structural and electronic properties of the this compound scaffold, combined with the demonstrated biological activity of related phosphinanes, warrant further investigation. Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of this compound and phosphinane derivatives to establish robust structure-activity relationships (SAR).

-

Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their anticancer effects.

-

In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.

-

Exploring other therapeutic areas: Investigating the potential of this compound derivatives in other diseases, such as viral infections and inflammatory disorders.

References

- 1. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Promise of Phosphorin Scaffolds: An In-depth Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The versatile nature of phosphorin scaffolds has positioned them as a compelling area of research in medicinal chemistry. Their unique electronic and structural properties offer a fertile ground for the development of novel therapeutic agents targeting a spectrum of diseases, from bacterial infections to cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound-containing compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction to this compound Scaffolds in Medicinal Chemistry

Phosphorus-containing moieties, such as phosphonates, phosphinates, and phosphoramidates, are increasingly being incorporated into molecular scaffolds in the quest for new drugs.[1] These groups can act as bioisosteres of common functional groups like carboxylates, enhancing pharmacokinetic and pharmacodynamic properties.[1] The exploration of this compound-based compounds has yielded promising candidates with diverse biological activities, including antibacterial, anticancer, and regenerative properties.

Anticancer Activity: Targeting Key Signaling Pathways

This compound scaffolds have emerged as potent inhibitors of various kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and growth.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Several this compound-containing molecules have been developed as PI3K inhibitors.

Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based compounds.

Quantitative Data for this compound-based PI3K Inhibitors:

| Compound Class | Inhibitor Example | Target Isoform | IC50 (nM) | Reference |

| Pyridinylfuranopyrimidine | PI-103 | PI3Kα | 8 | [7] |

| Imidazoquinoline | Dactolisib (BEZ235) | PI3Kα | 4 | [8] |

| Imidazoquinoline | Dactolisib (BEZ235) | PI3Kγ | 5 | [8] |

| Imidazoquinoline | Dactolisib (BEZ235) | PI3Kδ | 7 | [8] |

| Imidazoquinoline | Dactolisib (BEZ235) | PI3Kβ | 75 | [8] |

| Benzimidazole | Tenalisib (RP6530) | PI3Kδ | 25 | [8] |

| Benzimidazole | Tenalisib (RP6530) | PI3Kγ | 33 | [8] |

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), a key regulator of RNA polymerase II-mediated transcription.[9] Overexpression of CDK9 is observed in various cancers, making it a viable therapeutic target.[9] Phosphorus-containing compounds have shown significant potential as selective CDK9 inhibitors.[10]

Signaling Pathway:

Caption: The role of CDK9 in transcriptional regulation and its inhibition by this compound-based compounds.

Quantitative Data for this compound-based CDK9 Inhibitors:

| Compound Class | Inhibitor Example | IC50 (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | 18b | 203 | [11] |

| Azaindole | 38 | 8 | [11] |

| Azaindole | 39 | 6 | [11] |

| Aminopyridine | AZD4573 | 3 | [12] |

| 2-aminotriazine | 47 | 1000 | [12] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phosphorus-containing compounds have demonstrated promising antibacterial effects.[1] Phosphonate derivatives, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Phosphonate Derivatives:

| Compound Structure | Bacterial Strain | MIC (µM) | Reference |

| Coumarin α-aminophosphonate | S. aureus (ATCC 23235) | 0.52 | |

| Coumarin α-aminophosphonate | A. baumannii (ATCC 17978) | 2 - 8.3 | |

| Coumarin α-aminophosphonate | P. aeruginosa (ATCC 15442) | 2 - 8.3 | |

| α-Aminophosphonate Derivative | E. coli K12 | < 4 | [9] |

| α-Aminophosphonate Derivative | S. aureus | 0.25 - 4.0 | [9] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound compounds against a target kinase.

Workflow Diagram:

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the this compound-based inhibitor in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP.

-

Reaction Setup: In a microplate, add the kinase and the inhibitor at various concentrations.

-

Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

-

Fluorescence/FRET-based assays: Use fluorescently labeled substrates to detect phosphorylation.

-

Radiometric assays: Use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound-based compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: Perform a serial two-fold dilution of the this compound compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the microplate at 37°C for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][12]

Future Perspectives

The field of this compound-based scaffolds holds immense promise for the future of drug discovery. Ongoing research is focused on:

-

Improving Selectivity: Designing novel scaffolds with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve therapeutic windows.

-

Exploring New Targets: Expanding the application of this compound scaffolds to other therapeutic areas, such as neurodegenerative diseases and viral infections.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and pharmacokinetic properties of lead compounds.

-

Advanced Drug Delivery Systems: Developing innovative drug delivery systems to enhance the bioavailability and targeted delivery of this compound-based drugs.

The continued exploration of the rich chemistry and diverse biological activities of this compound scaffolds is poised to deliver a new generation of innovative and effective therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. youtube.com [youtube.com]

- 6. bioengineer.org [bioengineer.org]

- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]

- 10. Synthesis and evaluation of phosphorus containing, specific CDK9/CycT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. promega.es [promega.es]

Methodological & Application

Spectroscopic Characterization of Phosphorin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic methods used to characterize phosphorin and its derivatives. Detailed application notes and experimental protocols are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Raman Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound derivatives. In particular, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. ¹H and ¹³C NMR are also crucial for characterizing the overall molecular structure.

Application Notes

-

³¹P NMR: The chemical shift of the phosphorus atom in this compound is highly sensitive to its coordination number, the nature of its substituents, and ring strain. The typical chemical shift range for P(III) derivatives is broad, from approximately +200 to -50 ppm, while P(V) derivatives resonate in a range from +70 to -30 ppm[1]. This allows for the clear distinction between different phosphorus oxidation states and coordination environments. For instance, coordination to a Lewis acid generally leads to a downfield shift in the ³¹P NMR signal[2].

-

¹H and ¹³C NMR: These techniques are used to determine the structure of the carbon backbone and the nature of the substituents on the this compound ring. Coupling between phosphorus and adjacent protons (²J P-H) or carbons (¹J P-C) can provide valuable information about the connectivity of the molecule.

Quantitative Data Summary

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference |

| This compound (P(III)) Derivatives | +200 to -50 | [1] |

| This compound Oxide (P(V)) Derivatives | +70 to -30 | [1] |

| Trialkylphosphine Oxides (R₃PO) | +25 to +60 | [2] |

| Phosphonium Salts ([R₄P]⁺) | +20 to +40 | |

| Phosphates | -5 to +10 |

Experimental Protocol: ³¹P NMR Spectroscopy

Objective: To obtain a ³¹P NMR spectrum of a this compound derivative for structural characterization.

Materials:

-

This compound derivative sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆)

-

NMR tube (5 mm)

-

85% H₃PO₄ in D₂O (external standard)

Instrumentation:

-

NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

Tune and match the NMR probe to the ³¹P frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of ³¹P chemical shifts (e.g., 250 ppm to -250 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 64-256 scans).

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the external standard.

-

Expected Results: A spectrum showing one or more signals corresponding to the different phosphorus environments in the molecule. The chemical shift, multiplicity (if proton coupling is present), and integration (with caution, as it may not be quantitative) provide structural information.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption spectrum is sensitive to the extent of conjugation and the nature of the substituents.

Application Notes

UV-Vis spectroscopy is a valuable tool for studying the electronic properties of this compound derivatives. The π-systems in the this compound ring give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by:

-

Substituents: Electron-donating or electron-withdrawing groups on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum.

-

Solvent Polarity: The polarity of the solvent can affect the energy of the electronic transitions, leading to solvatochromism.

-

Coordination: Coordination of the phosphorus atom to a metal center can significantly alter the electronic structure and, consequently, the UV-Vis spectrum.

In some applications, particularly for quantitative analysis of total phosphorus, a colorimetric method is employed. The phosphorus-containing compound is converted to a phosphomolybdate blue complex, which has a strong absorbance in the visible region[3][4].

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a this compound derivative.

Materials:

-

This compound derivative sample

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, dichloromethane)

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the excited state properties of this compound derivatives.

Application Notes

While the parent this compound is not strongly fluorescent, certain derivatives, particularly those with extended π-systems or appended fluorophores, can exhibit significant fluorescence. Fluorescence spectroscopy can be used to:

-

Determine Quantum Yields: Quantify the efficiency of the fluorescence process.

-

Study Environmental Effects: The fluorescence spectrum can be sensitive to the local environment, such as solvent polarity and viscosity.

-

Investigate Molecular Interactions: Changes in fluorescence intensity or wavelength can indicate binding events or conformational changes.

Phosphorescence, a related phenomenon involving emission from a triplet excited state, may also be observed for some this compound derivatives, particularly at low temperatures[5].

Experimental Protocol: Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission and excitation spectra of a this compound derivative.

Materials:

-

Fluorescent this compound derivative sample

-

Spectroscopic grade solvent

-

Quartz cuvettes

Instrumentation:

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

-

-

Data Analysis:

-

Identify the wavelengths of maximum excitation and emission.

-

The Stokes shift is the difference in wavelength between the excitation and emission maxima.

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy.

Application Notes

Raman spectroscopy can be a powerful tool for the structural characterization of this compound and its derivatives, both in solution and in the solid state. Characteristic Raman bands can be assigned to specific vibrational modes, such as:

-

P-C stretching vibrations

-

P=C stretching vibrations in phosphinines

-

Ring breathing modes

-

Vibrations of substituent groups

The Raman spectrum is particularly useful for studying symmetric vibrations that are weak or inactive in the IR spectrum. Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the signal of this compound derivatives adsorbed on metallic nanostructures[6].

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of a this compound derivative.

Materials:

-

This compound derivative sample (solid or in solution)

-

Glass capillary or NMR tube

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)

Procedure:

-

Sample Preparation:

-

For a solid sample, place a small amount in a glass capillary or on a microscope slide.

-

For a solution, fill a glass NMR tube or cuvette.

-

-

Instrument Setup:

-

Select the appropriate laser excitation wavelength and power.

-

Focus the laser beam onto the sample.

-

-

Data Acquisition:

-

Collect the scattered light and direct it to the spectrometer.

-

Acquire the spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic Raman bands and assign them to specific vibrational modes.

-

Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Application Notes

-

Molecular Weight Determination: The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound.

-

Structural Elucidation: The fragmentation pattern of the molecule in the mass spectrometer can provide valuable information about its structure. Common fragmentation pathways for organophosphorus compounds involve the cleavage of P-C and P-O bonds[7].

-

Isotopic Pattern: The presence of isotopes of phosphorus (³¹P is 100% abundant) and other elements can help to confirm the elemental composition.

Quantitative Data Summary: Common Fragment Ions in Organophosphorus MS

| Fragment Ion | Description |

| [M-R]⁺ | Loss of a substituent group from the phosphorus atom. |

| [H₄PO₄]⁺ | A common fragment for alkyl organophosphorus compounds[7]. |

| [C₆H₅P]⁺ | A characteristic fragment for phenyl-substituted this compound derivatives. |

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of a this compound derivative.

Materials:

-

This compound derivative sample

-

Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as required by the instrument's sensitivity.

-

-

Instrument Setup:

-

Choose the appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range.

-

For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion peak and determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information.

-

Use HRMS data to determine the elemental composition.

-

Logical Relationship: Mass Spectrometry Fragmentation

Caption: General fragmentation pathway in mass spectrometry.

Signaling Pathways Involving this compound Derivatives

While "this compound" as a parent compound is not directly implicated in specific signaling pathways, its derivatives, particularly phosphinates, are known to interact with biological systems. For instance, phosphinate-containing molecules have been designed as inhibitors of metalloproteases, which are involved in various signaling cascades related to cancer and inflammation.

Representative Signaling Pathway: Metalloprotease Inhibition

Many signaling pathways are regulated by the activity of proteases. Phosphinate-based inhibitors can mimic the transition state of peptide hydrolysis, thereby blocking the active site of these enzymes and disrupting downstream signaling.

Caption: Inhibition of a protease-mediated signaling pathway.

References

Application Notes and Protocols: Phosphine-Based Fluorescent Probes for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phosphine-based fluorescent probes for the imaging of various cellular processes. The protocols detailed below are intended to serve as a starting point for researchers and can be adapted based on specific cell types, experimental conditions, and the particular phosphine-based probe being used.

Introduction

Phosphine-based fluorescent probes are a class of chemical tools that have gained prominence in cellular imaging due to their ability to selectively react with specific analytes, leading to a "turn-on" fluorescence signal. This property makes them particularly useful for detecting and visualizing dynamic cellular events with high signal-to-noise ratios. A primary application of these probes is the detection of reactive oxygen species (ROS), which play crucial roles in both normal physiological signaling and pathological conditions. Additionally, derivatives of these probes have been developed to image the activity of enzymes such as phosphatases.

The core principle behind many phosphine-based probes involves the oxidation of the phosphine moiety by the target analyte, which in turn modulates the photophysical properties of an attached fluorophore. This reaction-based sensing mechanism provides high selectivity and sensitivity for the analyte of interest within the complex cellular environment.

Data Presentation: Photophysical Properties of Phosphine-Based Probes

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of representative phosphine-based fluorescent probes. This data is essential for choosing the correct excitation and emission filters for microscopy and for understanding the brightness and sensitivity of the probes.

| Probe Name/Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Analyte | Reference |

| Dicyclohexylphosphine-based probe | Not specified | Not specified | Not specified | Hypochlorous acid (HOCl) | |

| Fluorescein-phosphine conjugate (1) | Not specified | Not specified | Not specified | Azides (via Staudinger ligation) | |

| BODIPY-phosphine conjugates (42-49) | 475–516 | 533–570 | Not specified | General imaging | |

| Squaraine-phosphine conjugate (17) | 635 | 644 | 0.04 | General imaging (pH-insensitive) |

Note: The quantum yield and specific excitation/emission maxima can vary depending on the solvent and local environment. It is recommended to characterize the probe in a buffer system that mimics the intracellular environment.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging with Phosphine-Based Fluorescent Probes for ROS Detection

This protocol provides a general workflow for staining live cells with a phosphine-based fluorescent probe to detect intracellular reactive oxygen species.

Materials:

-

Phosphine-based fluorescent probe (e.g., for H₂O₂ or other ROS)

-

Cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture plates or dishes with coverslip bottoms suitable for microscopy

-

ROS-inducing agent (e.g., H₂O₂, menadione) - Optional, for positive control

-

ROS scavenger (e.g., N-acetylcysteine) - Optional, for negative control

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-

Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

-